molecular formula C20H24N4O3S B2500912 1-{[2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazol-4-yl]carbonyl}-4-(2-fluorophenyl)piperazine CAS No. 1112435-89-8

1-{[2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazol-4-yl]carbonyl}-4-(2-fluorophenyl)piperazine

Cat. No. B2500912
CAS RN: 1112435-89-8
M. Wt: 400.5
InChI Key: FDDTWCPDFYJBEQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrole ring, a thiazole ring, a carbonyl group, and a piperazine ring. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Thiazole is a similar heterocyclic compound, but it contains sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and thiazole rings would contribute to the aromaticity of the compound, while the carbonyl group would introduce polarity .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides, catalyzed by palladium. N-cyclopentyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide serves as a valuable organoboron reagent in SM coupling reactions . Its mild reaction conditions, functional group tolerance, and environmental compatibility make it an attractive choice for constructing complex molecules.

Synthetic Routes and Pharmacological Studies

Researchers have developed various synthetic routes to access imidazole derivatives. These methods allow for the modification of substituents and functional groups, tailoring the compound’s properties. Additionally, molecular docking studies and biological evaluations help assess the potential of imidazole-based molecules as drug candidates .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes likedihydrofolate reductase (DHFR) and enoyl-ACP reductase . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid synthesis, respectively.

Mode of Action

Based on the structure and known activities of similar compounds, it can be hypothesized that these compounds may inhibit their target enzymes, thereby affecting the associated biochemical pathways .

Biochemical Pathways

Inhibition of DHFR would disrupt the folic acid pathway , leading to a decrease in the production of tetrahydrofolate, a co-factor necessary for the synthesis of nucleotides. This could potentially halt DNA replication and cell division .

Inhibition of enoyl-ACP reductase would affect the fatty acid synthesis pathway , potentially leading to a disruption in the production of important cellular components like phospholipids, which are essential for maintaining cell membrane integrity .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymatic processes, and excreted primarily through the kidneys .

Result of Action

The inhibition of the target enzymes and the subsequent disruption of the associated biochemical pathways could lead to a halt in cell division and a disruption in cell membrane integrity. This could potentially lead to cell death, thereby exhibiting potential anti-tumor or anti-bacterial effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of these compounds. For instance, extreme pH or temperature conditions could potentially affect the stability of the compounds, thereby affecting their efficacy .

properties

IUPAC Name

N-cyclopentyl-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-23-15-9-8-13(27-3)10-14(15)17-18(23)19(26)24(2)20(22-17)28-11-16(25)21-12-6-4-5-7-12/h8-10,12H,4-7,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDTWCPDFYJBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

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